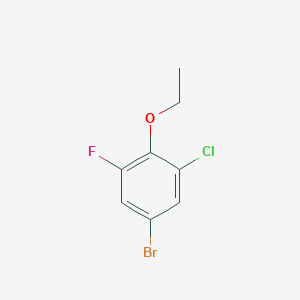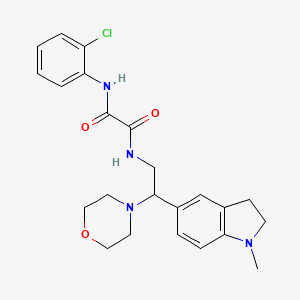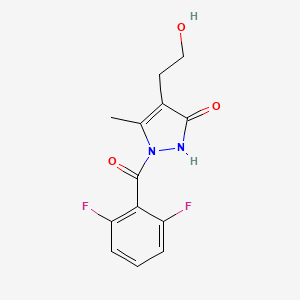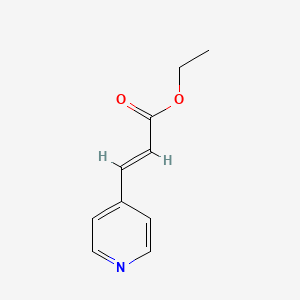![molecular formula C27H28N6O3 B2685150 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide CAS No. 1040649-14-6](/img/structure/B2685150.png)
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Design and Pharmacological Potential
This compound, while not directly found in the searched literature, belongs to a broader class of chemical entities that have been synthesized and evaluated for their potential in treating various diseases through innovative molecular design. These compounds, including closely related structures, demonstrate a wide range of applications in scientific research, from inhibiting specific enzymes to potential treatments for infectious diseases and cancer.
One notable application is the development of aqueous-soluble inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This selectivity is crucial for the treatment of diseases involving ACAT-1 overexpression. The incorporation of a piperazine unit, similar in structure to the queried compound, has been shown to enhance aqueous solubility and oral absorption, making such compounds promising clinical candidates (Shibuya et al., 2018).
Antimicrobial and Antituberculosis Activity
Research on analogs of the queried compound has led to the discovery of new classes of antimicrobial agents. Thiazole-aminopiperidine hybrid analogues, for instance, have shown promising activity against Mycobacterium tuberculosis, indicating their potential in developing novel antituberculosis therapies (Jeankumar et al., 2013).
Insecticidal Applications
Further expanding its potential applications, derivatives of similar compounds have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, demonstrating the versatility of this chemical scaffold in contributing to agricultural sciences (Fadda et al., 2017).
Antimicrobial and Antifungal Properties
The structural flexibility of compounds within this chemical class also allows for the synthesis of derivatives with potent antimicrobial and antifungal activities. These compounds have been evaluated against a variety of microbial strains, showcasing their potential in developing new antimicrobial therapies (Bondock et al., 2008).
Alzheimer's Disease Research
A particularly intriguing application is the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, which have been described as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This indicates a potential therapeutic use in Alzheimer's disease research, focusing on combating neurodegenerative processes (Umar et al., 2019).
作用機序
Target of Action
Similar compounds have been reported to interact with various biological targets such as acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It can be inferred that the compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in the production of reactive oxygen species (ros) and the transmission of nerve pulses .
Result of Action
Similar compounds have been reported to have various biological activities, including antioxidant, antibacterial, antifungal, and antitumor activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
特性
IUPAC Name |
2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-2-30-17-22(25-23(18-30)27(36)33(29-25)21-11-7-4-8-12-21)26(35)32-15-13-31(14-16-32)19-24(34)28-20-9-5-3-6-10-20/h3-12,17-18H,2,13-16,19H2,1H3,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCXEPCMEIVBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)


![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)
